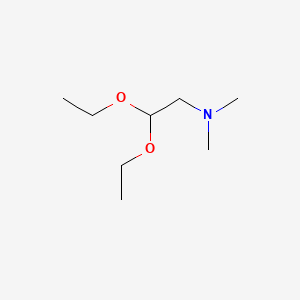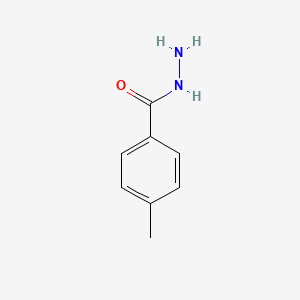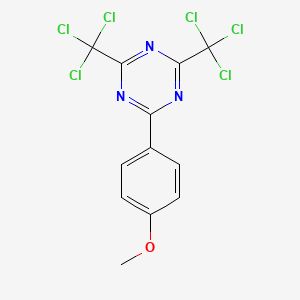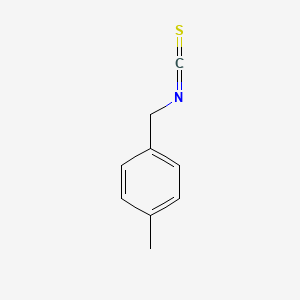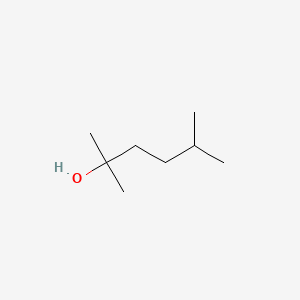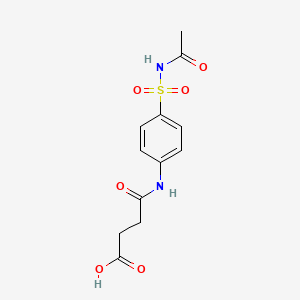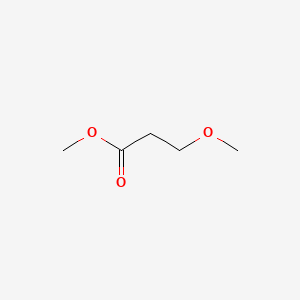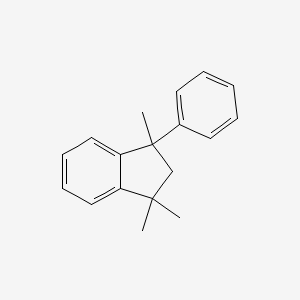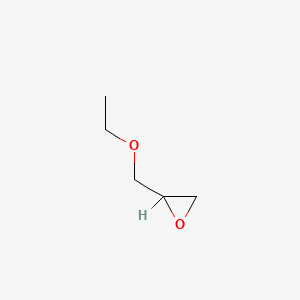
1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Overview
Description
1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, also known as 1,2,3,4-Tetrahydro-1-naphthaleneethanol, is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.25 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, and an ethanol group . The InChI representation of the molecule isInChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2 . Physical And Chemical Properties Analysis
1-Naphthaleneethanol, 1,2,3,4-tetrahydro- has a molecular weight of 176.25 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count. It also has two rotatable bonds. The exact mass and monoisotopic mass of the compound are 176.120115130 g/mol .Scientific Research Applications
Seed Germination Promoting Potential
This compound could potentially be used in promoting seed germination . Some studies have shown that certain bioactive compounds can enhance the germination of various plant species’ seeds .
Antioxidant Activity
The compound might have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antifungal Activity
There’s a possibility that this compound could have antifungal activities . Some bioactive compounds have been found to exhibit antifungal properties, which could be useful in treating fungal infections or in agriculture to protect crops from fungal pathogens .
Potential Use in Agriculture
Given its potential seed germination promoting, antioxidant, and antifungal properties, this compound could be used in agriculture . For instance, it could be used to enhance crop yield, protect crops from diseases, or improve the health and quality of the soil .
Potential Use in Medicine
If the antioxidant and antifungal properties of this compound are confirmed through further research, it could potentially be used in medicine . For example, it could be used in the treatment of diseases caused by oxidative stress or fungal infections .
Potential Use in Cosmetics
The compound could potentially be used in the cosmetics industry . For instance, if it has antioxidant properties, it could be used in skincare products to protect the skin from damage caused by free radicals .
Mechanism of Action
Target of Action
The primary targets of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol are currently unknown. This compound belongs to the class of organic compounds known as tetralins . Tetralins are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .
Mode of Action
It’s known that the tetralin moiety can interact with various biological targets, potentially leading to diverse biological effects .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways
Pharmacokinetics
The compound has a molecular weight of 176.26 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The molecular and cellular effects of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol are currently unknown. Given the lack of research on this specific compound, it’s difficult to predict its potential effects. Similar compounds have been found to have diverse biological activities .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUOSMQBXJRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887413 | |
| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
CAS RN |
68480-12-6 | |
| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 68480-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalene-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F093AWN8YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



